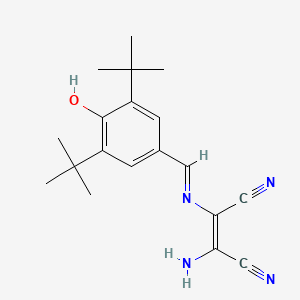
2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile (CAS No. 691887-20-4) is a synthetic organic molecule that exhibits significant biological activity. Its structure features a complex arrangement of functional groups, including amino, aza, and dicarbonitrile moieties, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
The molecular formula of the compound is C19H24N4O. Its structural components are crucial for its biological interactions. The presence of the tert-butyl groups enhances lipophilicity, potentially influencing the compound's absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 320.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 691887-20-4 |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit potent antioxidant properties. For instance, studies have shown that derivatives of 3,5-bis(tert-butyl)-4-hydroxyphenyl exhibit significant free radical scavenging activity. This suggests that the target compound may also possess similar antioxidant capabilities, contributing to cellular protection against oxidative stress.
Antimicrobial Activity
Antimicrobial assays have demonstrated that compounds incorporating dicarbonitrile functionalities can exhibit inhibitory effects against various bacterial strains. Preliminary studies suggest that This compound may share this property, warranting further investigation into its spectrum of activity against pathogens.
Cytotoxicity and Cancer Research
A significant area of interest is the compound's potential cytotoxic effects on cancer cell lines. Similar compounds have been shown to induce apoptosis in various cancer types through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For example, compounds with analogous structures have demonstrated micromolar activity against cancer cell lines such as HeLa and A549.
Table 2: Cytotoxicity Data (Hypothetical)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
| MCF7 | 12 | Reactive oxygen species generation |
Study 1: In Vitro Evaluation of Antioxidant Properties
In a study focused on antioxidant activity, derivatives similar to This compound were evaluated using DPPH and ABTS assays. The results indicated a strong correlation between the presence of hydroxyl groups and enhanced radical scavenging ability.
Study 2: Antimicrobial Efficacy
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria using compounds with similar functional groups. The results revealed that these compounds exhibited significant antibacterial activity, suggesting that This compound could be effective against common pathogens.
Propriétés
IUPAC Name |
(Z)-2-amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-18(2,3)13-7-12(8-14(17(13)24)19(4,5)6)11-23-16(10-21)15(22)9-20/h7-8,11,24H,22H2,1-6H3/b16-15-,23-11? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWIFDHKAUSHPN-RFNVRPSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














